Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
Overview
Description
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is a synthetic anionic surfactant widely used in various fields, including medical, environmental, and industrial research. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C₁₂H₂₀Na₂O₇S and a molecular weight of 354.328 g/mol .
Mechanism of Action
Future Directions
Research on the applications and potential modifications of Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate could explore its use in various industries, including cosmetics, detergents, and emulsification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted sulfonate derivatives.
Scientific Research Applications
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate has numerous applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersant in various chemical processes.
Biology: Employed in the preparation of biological samples and as a solubilizing agent for hydrophobic compounds in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of detergents, cleaners, and personal care products due to its excellent surfactant properties.
Comparison with Similar Compounds
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is unique compared to other surfactants due to its specific structure and properties. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another anionic surfactant commonly used in laboratory and industrial applications.
Sodium laureth sulfate (SLES): Widely used in personal care products and detergents.
Sodium lauryl sulfate (SLS): Known for its strong surfactant properties and used in various cleaning products.
This compound stands out due to its ability to form stable micelles and its effectiveness in solubilizing hydrophobic compounds.
Properties
IUPAC Name |
disodium;4-(2-ethylhexoxy)-4-oxo-2-sulfonatobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXRPGQXIGGPO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914242 | |
Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96954-01-7 | |
Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096954017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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